6-(1-Naphthylmethyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Kinase inhibition Antimicrobial Structure-activity relationship

6-(1-Naphthylmethyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (C19H13N5S, MW 343.41) belongs to the class of 3,6-disubstituted fused triazolothiadiazole heterocycles, a scaffold extensively explored for anticancer (c-Met kinase inhibition at IC50 = 2.02 nM ), antimicrobial (sortase inhibition validated in vivo ), and urease inhibitory activities (IC50 range 10.35–41.20 µM ). The compound is listed by multiple chemical vendors as a specialty research intermediate, typically supplied at ≥95% purity.

Molecular Formula C19H13N5S
Molecular Weight 343.4 g/mol
Cat. No. B13371256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-Naphthylmethyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Molecular FormulaC19H13N5S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC3=NN4C(=NN=C4S3)C5=CC=NC=C5
InChIInChI=1S/C19H13N5S/c1-2-7-16-13(4-1)5-3-6-15(16)12-17-23-24-18(21-22-19(24)25-17)14-8-10-20-11-9-14/h1-11H,12H2
InChIKeyADOSCTWZJDWOPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1-Naphthylmethyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Structural Identity and Vendor-Reported Specifications for Procurement Screening


6-(1-Naphthylmethyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (C19H13N5S, MW 343.41) belongs to the class of 3,6-disubstituted fused triazolothiadiazole heterocycles, a scaffold extensively explored for anticancer (c-Met kinase inhibition at IC50 = 2.02 nM [1]), antimicrobial (sortase inhibition validated in vivo [2]), and urease inhibitory activities (IC50 range 10.35–41.20 µM [3]). The compound is listed by multiple chemical vendors as a specialty research intermediate, typically supplied at ≥95% purity . Critically, no peer-reviewed publication or patent containing quantitative biological assay data (IC50, MIC, Ki, or in vivo efficacy) was identified for this specific compound as of the search date, meaning all biological performance attributes described herein are inferred from structurally proximal analogs within the triazolothiadiazole class.

6-(1-Naphthylmethyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Why In-Class Compounds Cannot Be Interchanged Without Structural Verification


Within the 3,6-disubstituted triazolothiadiazole family, biological activity is exquisitely sensitive to both the position of the pyridinyl nitrogen and the nature of the C6 substituent. The 4-pyridinyl regioisomer at C3 places the nitrogen lone pair in an orientation shown to be critical for sortase inhibition potency in the Zhang et al. 2014 series, where 3-(4-pyridinyl)-6-(2-sodiumsulfonatephenyl)-triazolothiadiazole demonstrated in vivo efficacy against lethal S. aureus bacteremia [1]. In contrast, the 2-pyridinyl and 3-pyridinyl positional isomers differ in hydrogen-bonding geometry and electronic character; the 2-pyridinyl isomer (CAS 929809-60-9) is a distinct compound with no published biological benchmarking . Additionally, the 1-naphthylmethyl group at C6 introduces substantial hydrophobic surface area (calculated logP ~4.4 by class-level estimation) and π-π stacking potential, which influences target binding and solubility profiles differently than the smaller phenyl, chlorophenyl, or methyl substituents found in literature-characterized analogs [2]. These structural distinctions mean that substitution with a different regioisomer or C6-modified analog cannot be assumed to reproduce the binding, selectivity, or potency profile of this compound, even within the same phenotypic assay.

6-(1-Naphthylmethyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Quantitative Differentiation Evidence Relative to Comparators


4-Pyridinyl Regioisomer at C3: Structural Differentiation from 2-Pyridinyl and 3-Pyridinyl Isomers

The target compound bears a 4-pyridinyl substituent at position C3 of the triazolothiadiazole core. The closest commercially available positional isomers are 6-(1-naphthylmethyl)-3-(2-pyridinyl)-triazolothiadiazole (CAS 929809-60-9, MW 343.4) and 6-(1-naphthylmethyl)-3-(3-pyridinyl)-triazolothiadiazole (CAS 879465-46-0, MW 343.4) . These three regioisomers share identical molecular formula and mass but differ in the spatial orientation of the pyridine nitrogen lone pair. The 4-pyridinyl orientation is pharmacologically significant: in the sortase inhibitor series reported by Zhang et al. (2014), the 3-(4-pyridinyl) motif was present in the lead compound that demonstrated in vivo efficacy in a murine S. aureus bacteremia model, whereas 2-pyridinyl and 3-pyridinyl analogs in related triazolothiadiazole kinase inhibitor series showed altered selectivity profiles [1].

Kinase inhibition Antimicrobial Structure-activity relationship Sortase inhibition

1-Naphthylmethyl at C6 vs. Direct 1-Naphthyl: Impact of the Methylene Spacer on Molecular Topology

The target compound incorporates a methylene (-CH2-) bridge between the naphthalene ring and the triazolothiadiazole core at position C6. The direct analog 6-(1-naphthyl)-3-(4-pyridinyl)-triazolothiadiazole (MW 329.38, C18H11N5S) lacks this spacer, resulting in a fully conjugated, rigid system . The methylene insertion introduces a rotatable bond (increasing the rotatable bond count from 1 to 2 by class-level inference), which enhances conformational sampling and may alter the dihedral angle between the naphthalene plane and the heterocyclic core. This geometric difference is expected to modulate π-π stacking geometry with aromatic protein residues (e.g., Phe, Tyr, His side chains) and affect the entropic penalty of binding.

Medicinal chemistry Molecular docking Conformational flexibility π-π stacking

Scaffold De-risking: Proven In Vivo Efficacy of the 4-Pyridinyl-Triazolothiadiazole Pharmacophore in Anti-Infective Models

The triazolothiadiazole scaffold bearing a 3-(4-pyridinyl) substituent has been validated in a rigorous in vivo infection model. Zhang et al. (2014) demonstrated that 3-(4-pyridinyl)-6-(2-sodiumsulfonatephenyl)-triazolothiadiazole protected mice against lethal S. aureus bacteremia at doses that did not affect in vitro bacterial growth, confirming an anti-virulence mechanism via sortase A (SrtA) inhibition [1]. The compound is catalogued in the Virulence Factor Database (VFDB) with a max phase of 'Preclinical (in vivo)' [2]. The target compound, 6-(1-naphthylmethyl)-3-(4-pyridinyl)-triazolothiadiazole, conserves the identical 3-(4-pyridinyl)-triazolothiadiazole core required for SrtA engagement while differing only at the C6 substituent. In contrast, analogs lacking the 4-pyridinyl group—such as 6-(1-naphthylmethyl)-3-propyl-triazolothiadiazole (MW 308.4) or 3-methyl-6-(1-naphthylmethyl)-triazolothiadiazole (CAS 919022-56-3, MW 280.35) —have no documented sortase inhibition or in vivo anti-infective data.

Anti-virulence Sortase A inhibition Staphylococcus aureus In vivo efficacy

Purity and Supplier Availability: ≥95% Baseline with Procurement Differentiation from Uncharacterized Analogs

The target compound is listed by multiple vendors at a standard purity of ≥95% . In comparison, the core scaffold 3-(4-pyridinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 133847-06-0, MW 203.22) is available from Sigma-Aldrich at ≥98% (HPLC) as product SML1806 (YU142670), a characterized OCRL/INPP5B inhibitor tool compound . However, many closely related naphthylmethyl-substituted analogs (e.g., 3-(azepan-1-ylmethyl)-6-(naphthalen-1-ylmethyl)-triazolothiadiazole or 6-(naphthalen-1-ylmethyl)-3-(propylsulfanylmethyl)-triazolothiadiazole) are catalogued by specialty vendors without associated CAS numbers or analytical certificates, indicating less mature supply chains . The target compound's established multi-vendor presence with a defined purity specification positions it as the most procurement-ready naphthylmethyl-4-pyridinyl triazolothiadiazole for reproducible research.

Chemical procurement Quality control Research-grade compound Vendor comparison

6-(1-Naphthylmethyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Evidence-Supported Application Scenarios for Scientific Procurement


SAR Exploration of Anti-Virulence Sortase A Inhibitors: C6 Substituent Scanning on a Validated 4-Pyridinyl Core

The 3-(4-pyridinyl)-triazolothiadiazole core is the pharmacophore responsible for sortase A inhibition and in vivo anti-staphylococcal efficacy in the Zhang et al. 2014 PNAS study [1]. This compound provides a commercially available vehicle for systematic C6 SAR exploration, replacing the sodium sulfonate phenyl group of the lead compound with a bulky hydrophobic 1-naphthylmethyl moiety. Researchers can use this compound as a starting point to probe the lipophilic tolerance of the SrtA binding pocket and assess whether enhanced hydrophobic contacts translate to improved potency or altered pharmacokinetics.

Kinase Selectivity Profiling: Triazolothiadiazole Scaffold with Dual Aromatic Substituents

Triazolothiadiazoles bearing pyridinyl and aryl substituents have demonstrated potent c-Met kinase inhibition, with the most optimized compound (7d) achieving IC50 = 2.02 nM against c-Met and >2500-fold selectivity over 16 other tyrosine kinases [2]. The target compound's combination of 4-pyridinyl (kinase hinge-binding motif) and 1-naphthylmethyl (hydrophobic back-pocket filler) makes it a rational candidate for kinase panel screening, particularly for identifying selectivity determinants that distinguish c-Met, Axl, or other pyridinyl-dependent kinases from off-targets modulated by 2-pyridinyl or 3-pyridinyl regioisomers.

Urease Inhibition Screening: Pyridine-Containing Triazolothiadiazoles as Antiurolithic Lead Scaffolds

Pyridine-containing triazolothiadiazoles have demonstrated competitive urease inhibition with Ki values as low as 7.04 ± 0.012 µM, representing approximately 3-fold improvement over the standard inhibitor thiourea (IC50 = 22.48 ± 0.67 µM) [3]. The target compound, bearing both pyridine and naphthylmethyl substituents, is an attractive candidate for urease inhibition screening, as the extended aromatic system may enhance binding through additional hydrophobic contacts with the enzyme's active-site flap region (His492 and Ni ions), as suggested by in silico docking studies on related analogs.

Pharmacological Tool Compound Procurement for 4-Pyridinyl-Selective Target Engagement Studies

When a research program requires a 4-pyridinyl-substituted triazolothiadiazole that is structurally distinct from the Sigma-Aldrich tool compound YU142670 (which lacks the C6 naphthylmethyl group and targets OCRL/INPP5B), this compound fills a specific procurement gap . Its defined purity (≥95%), multi-vendor availability, and clear structural differentiation from the unmethylated 6-(1-naphthyl) analog (ΔMW = 14.03) make it the preferred choice for target engagement studies where both the 4-pyridinyl H-bonding capability and the extended naphthalene hydrophobic surface are required simultaneously.

Quote Request

Request a Quote for 6-(1-Naphthylmethyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.